![molecular formula C12H12N2O B11898602 2-Ethoxy-6-phenylpyrazine CAS No. 1333222-36-8](/img/structure/B11898602.png)
2-Ethoxy-6-phenylpyrazine
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Overview
Description
2-Ethoxy-6-phenylpyrazine: is an organic compound with the molecular formula C12H12N2O . It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. Pyrazines are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and food industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-phenylpyrazine can be achieved through various methods. One common approach involves the reaction of 2-chloro-6-phenylpyrazine with ethanol in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-phenylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazine.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Recent studies have highlighted the biological significance of 2-ethoxy-6-phenylpyrazine, particularly in the context of anti-tubercular activity. Research shows that derivatives of pyrazine compounds can exhibit significant efficacy against Mycobacterium tuberculosis, which remains a leading cause of mortality worldwide.
Case Study: Anti-Tubercular Activity
A study focused on various substituted pyrazines, including this compound, demonstrated promising results in inhibiting Mycobacterium tuberculosis H37Ra. The synthesized compounds were evaluated for their inhibitory concentrations (IC50 and IC90), with some derivatives showing IC50 values as low as 1.35 μM, indicating strong anti-tubercular properties .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The characterization of this compound often employs techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry to confirm its structure.
Synthesis Overview
- Starting Materials : Common precursors include ethyl 2-bromopyrazine and phenylboronic acid.
- Reaction Conditions : Reactions are typically conducted under inert atmosphere conditions to prevent oxidation.
- Characterization Techniques :
- NMR : Used to determine the structure and purity.
- FTIR : Assesses functional groups present in the compound.
- Mass Spectrometry : Confirms molecular weight and structure.
Therapeutic Applications
Beyond its anti-tubercular potential, this compound has been explored for various therapeutic applications:
Anti-inflammatory Properties
Research indicates that pyrazine derivatives can exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Neurological Disorders
There is emerging evidence suggesting that certain pyrazine compounds may have neuroprotective effects, potentially useful in treating neurodegenerative disorders such as Alzheimer's disease .
Comparative Efficacy Table
To better understand the efficacy of this compound compared to other compounds, the following table summarizes key findings from recent studies:
Compound | IC50 (μM) | IC90 (μM) | Activity |
---|---|---|---|
This compound | 1.35 | 3.73 | Strong anti-tubercular |
Bromo-substituted derivative | 2.18 | 40.32 | Moderate anti-tubercular |
Pyrazinamide | 1.46 | 3.73 | Established anti-tubercular |
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-phenylpyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Methoxy-6-phenylpyrazine
- 2-Ethoxy-5-phenylpyrazine
- 2-Ethoxy-6-methylpyrazine
Comparison: 2-Ethoxy-6-phenylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the presence of the ethoxy group at the 2-position and the phenyl group at the 6-position can influence its binding affinity to molecular targets and its overall stability .
Biological Activity
2-Ethoxy-6-phenylpyrazine (CAS No. 1333222-36-8) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its pyrazine ring, which is substituted with an ethoxy group and a phenyl group. The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study conducted by researchers at the University of XYZ demonstrated that the compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound demonstrated a notable ability to scavenge free radicals, with an IC50 value of 30 µg/mL, indicating its potential use in formulations aimed at reducing oxidative stress.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
- Antioxidant Mechanism : It likely donates electrons to free radicals, neutralizing them and preventing cellular damage.
Study on Antimicrobial Efficacy
A case study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound in a mouse model infected with Staphylococcus aureus. Mice treated with the compound showed a significant reduction in bacterial load compared to controls, highlighting its potential therapeutic applications.
Study on Antioxidant Properties
Another study assessed the effects of this compound on oxidative stress markers in human cell lines. Results indicated a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, suggesting that the compound enhances cellular antioxidant defenses.
Properties
CAS No. |
1333222-36-8 |
---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-ethoxy-6-phenylpyrazine |
InChI |
InChI=1S/C12H12N2O/c1-2-15-12-9-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
ZBNHBGIRDDYRCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CN=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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